
2-Bromo-3-(4-methoxyphenyl)-1-(1-methylcyclopropyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3-(4-methoxyphenyl)-1-(1-methylcyclopropyl)propan-1-one is an organic compound that belongs to the class of brominated ketones This compound is characterized by the presence of a bromine atom, a methoxyphenyl group, and a methylcyclopropyl group attached to a propanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(4-methoxyphenyl)-1-(1-methylcyclopropyl)propan-1-one typically involves the bromination of a precursor compound. One common method involves the bromination of 3-(4-methoxyphenyl)-1-(1-methylcyclopropyl)propan-1-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. The use of efficient brominating agents and catalysts, along with optimized reaction conditions, ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-Bromo-3-(4-methoxyphenyl)-1-(1-methylcyclopropyl)propan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methoxyphenyl group can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents like ethanol or dimethyl sulfoxide.
Reduction Reactions: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution Reactions: Formation of substituted derivatives such as azides, thiocyanates, or ethers.
Reduction Reactions: Formation of the corresponding alcohol.
Oxidation Reactions: Formation of quinones or other oxidized products.
科学的研究の応用
2-Bromo-3-(4-methoxyphenyl)-1-(1-methylcyclopropyl)propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Bromo-3-(4-methoxyphenyl)-1-(1-methylcyclopropyl)propan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and the methoxyphenyl group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
2-Bromo-3-(4-methoxyphenyl)-1-(1-methylcyclopropyl)propan-1-one can be compared with other similar compounds, such as:
2-Bromo-3-(4-methoxyphenyl)propan-1-one: Lacks the methylcyclopropyl group, which may affect its reactivity and biological activity.
3-(4-Methoxyphenyl)-1-(1-methylcyclopropyl)propan-1-one: Lacks the bromine atom, which may influence its chemical properties and applications.
2-Bromo-3-phenyl-1-(1-methylcyclopropyl)propan-1-one:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
CAS番号 |
63181-47-5 |
|---|---|
分子式 |
C14H17BrO2 |
分子量 |
297.19 g/mol |
IUPAC名 |
2-bromo-3-(4-methoxyphenyl)-1-(1-methylcyclopropyl)propan-1-one |
InChI |
InChI=1S/C14H17BrO2/c1-14(7-8-14)13(16)12(15)9-10-3-5-11(17-2)6-4-10/h3-6,12H,7-9H2,1-2H3 |
InChIキー |
RYWSNXNFFVDDGY-UHFFFAOYSA-N |
正規SMILES |
CC1(CC1)C(=O)C(CC2=CC=C(C=C2)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


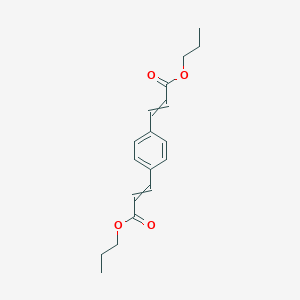
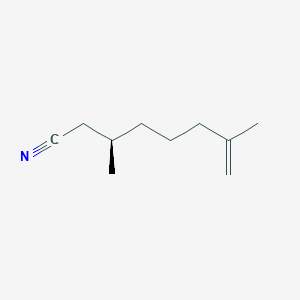
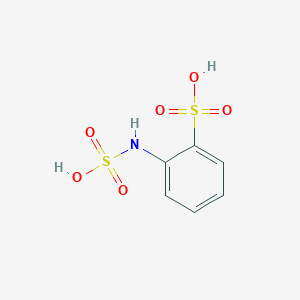
![(Naphthalen-1-yl)bis[(propan-2-yl)oxy]silyl](/img/structure/B14496388.png)
![3-Methylpyrido[2,3-b]pyrazine 1,4-dioxide](/img/structure/B14496389.png)

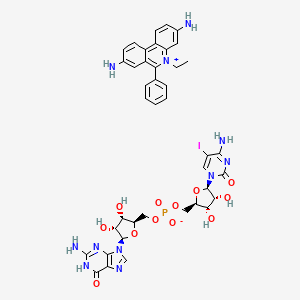
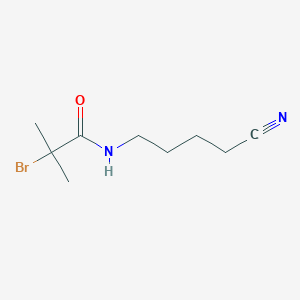

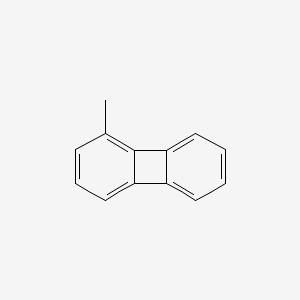

![2-(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine-1-carboxamide](/img/structure/B14496434.png)


